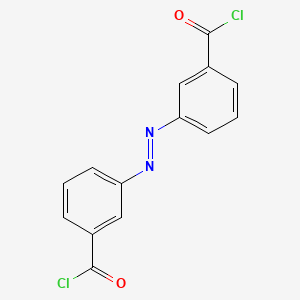
Benzoyl chloride, 3,3'-azobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 3,3’-azobis-: is an organochlorine compound with the molecular formula C14H8Cl2N2O2. It is a colorless, fuming liquid with an irritating odor. The compound consists of a benzene ring with an acyl chloride substituent and an azo group, making it a unique and versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzoylation of Amines: Benzoyl chloride, 3,3’-azobis- can be synthesized through the benzoylation of aromatic and aliphatic amines.
Reductive Cyclization: Another method involves the o-benzoylation of 3-hydroxy-4-nitrobenzoic acid using 3,5-dichlorobenzoyl chloride and K2CO3 in aqueous isopropanol, followed by reductive cyclization with Zn in MsOH.
Industrial Production Methods: Industrial production of benzoyl chloride, 3,3’-azobis- typically involves large-scale benzoylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoyl chloride, 3,3’-azobis- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: Benzoyl chloride, 3,3’-azobis- can participate in substitution reactions, where the acyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and sodium borohydride are often used.
Substitution: Reagents like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of benzoyl chloride, 3,3’-azobis-.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Benzoyl chloride, 3,3’-azobis- is widely used as an initiator in radical polymerization reactions. It plays a crucial role in the synthesis of polymers and copolymers, which are essential in various industrial applications .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its unique structure allows for the creation of novel drugs with specific therapeutic properties.
Industry: In the industrial sector, benzoyl chloride, 3,3’-azobis- is employed in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways: Benzoyl chloride, 3,3’-azobis- exerts its effects through radical initiation. The azo group decomposes to form free radicals, which then initiate polymerization reactions. This mechanism is crucial in the formation of polymers and copolymers with desired properties .
Comparison with Similar Compounds
2,2’-Azobis(2-methylbutyronitrile): Commonly used as a radical initiator in polymerization reactions.
1,1’-Azobis(cyclohexanecarbonitrile): Another azo compound used for similar applications.
AIBN (Azobisisobutyronitrile): A well-known radical initiator with widespread use in polymer chemistry.
Uniqueness: Benzoyl chloride, 3,3’-azobis- stands out due to its unique combination of an acyl chloride group and an azo group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
15790-49-5 |
|---|---|
Molecular Formula |
C14H8Cl2N2O2 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
3-[(3-carbonochloridoylphenyl)diazenyl]benzoyl chloride |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-13(19)9-3-1-5-11(7-9)17-18-12-6-2-4-10(8-12)14(16)20/h1-8H |
InChI Key |
XOKVIYGDSGKCHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



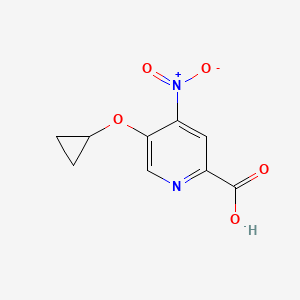
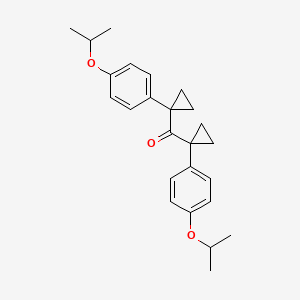

![ethyl (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14805557.png)
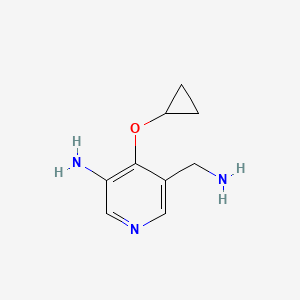


![3-{[(E)-(4-bromophenyl)methylidene]amino}benzamide](/img/structure/B14805574.png)
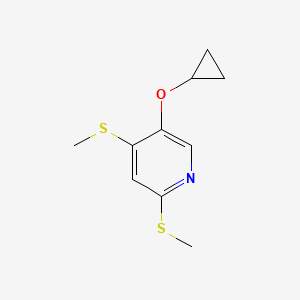
![N'~1~,N'~9~-bis{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}nonanedihydrazide](/img/structure/B14805581.png)


![N-[(3,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14805592.png)
